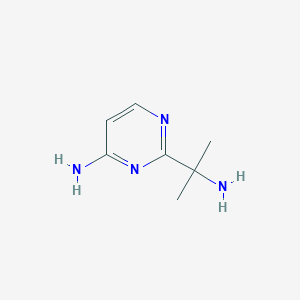

2-(2-Aminopropan-2-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-(2-aminopropan-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H12N4/c1-7(2,9)6-10-4-3-5(8)11-6/h3-4H,9H2,1-2H3,(H2,8,10,11) |

InChI Key |

KNLXHHLRVSKQHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection can be made at the C4-amino bond, identifying a key intermediate, a 4-halopyrimidine, which can undergo nucleophilic aromatic substitution. A second key disconnection breaks the pyrimidine (B1678525) ring itself, revealing the fundamental building blocks: a guanidine (B92328) derivative and a β-dicarbonyl compound.

This leads to a plausible forward synthesis commencing with the cyclocondensation of a suitably substituted guanidine with a β-ketoester to form the pyrimidine core. This is followed by chlorination of the resulting pyrimidinone and subsequent amination to install the desired 4-amino group.

Classical and Modern Synthetic Routes to Pyrimidine Cores

The construction of the pyrimidine ring is a well-established area of organic synthesis, with both classical and modern methodologies available.

Cyclocondensation Reactions in Pyrimidine Synthesis

The most traditional and widely employed method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its equivalent). researchgate.net In the context of this compound, this would involve the reaction of a guanidine bearing the 2-aminopropan-2-yl moiety with a β-ketoester such as ethyl acetoacetate. This reaction typically proceeds under basic conditions and leads to the formation of a 2-substituted-4-hydroxypyrimidine.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Guanidine | Ethyl Acetoacetate | Basic | 2-Amino-6-methylpyrimidin-4-ol | researchgate.net |

| Substituted Guanidines | β-ketoesters | Basic | 2-Amino-substituted pyrimidin-4-ols | researchgate.net |

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups onto the electron-deficient pyrimidine ring. Halogens at the C2, C4, and C6 positions are particularly susceptible to displacement by nucleophiles. The synthesis of this compound heavily relies on this reaction to introduce the 4-amino group. Typically, a 4-chloropyrimidine (B154816) intermediate is treated with ammonia (B1221849) or an ammonia equivalent. The reaction conditions can vary, from heating in a sealed tube with alcoholic ammonia to more modern microwave-assisted methods. nih.govnih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Amino-4-chloropyrimidine | Substituted amines | Microwave, 120-140 °C, 15-30 min | 2-Amino-4-(substituted amino)pyrimidines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Solvent-free, 80-90 °C | 2-Amino-4-amino-6-chloropyrimidines | nih.gov |

Multicomponent Reactions for Pyrimidine Assembly

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and atom economy. Several MCRs have been developed for the synthesis of pyrimidines. These reactions allow for the one-pot assembly of the pyrimidine core from three or more starting materials, often leading to complex and diverse structures in a single step. For instance, a one-pot synthesis of 2-aminopyrimidines from ketones, arylacetylenes, and guanidine has been reported. researchgate.net While not directly applied to the target molecule in the reviewed literature, these methods offer a potential streamlined alternative to the classical stepwise approach.

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| Ketone | Arylacetylene | Guanidine | 2-Aminopyrimidines | researchgate.net |

| 2-Aminobenzonitrile | Orthoesters | Ammonium Acetate | 2-Substituted 4-Aminoquinazolines | researchgate.net |

Amination Reactions in Pyrimidine Functionalization

Direct C-H amination has emerged as a powerful tool in modern organic synthesis, offering a more direct route to aminated heterocycles by avoiding the need for pre-functionalization (e.g., halogenation). While classical methods for introducing an amino group onto a pyrimidine ring typically involve SNAr reactions on halopyrimidines, recent advances have demonstrated the feasibility of direct amination, although this is a less common approach for this specific transformation.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key precursors.

The first crucial intermediate is the substituted guanidine, 2-aminoisobutyroguanidine . The synthesis of substituted guanidines can be achieved through various methods, including the reaction of the corresponding amine with a guanidinylating agent such as S-methylisothiourea or cyanamide.

The second key precursor is a β-dicarbonyl compound , with ethyl acetoacetate being a common and commercially available choice for introducing a methyl group at the 6-position of the pyrimidine ring.

Following the cyclocondensation, the resulting 2-(2-aminopropan-2-yl)-6-methylpyrimidin-4-ol must be converted to a more reactive intermediate for the introduction of the 4-amino group. This is typically achieved through chlorination using a reagent like phosphorus oxychloride (POCl₃), yielding 4-chloro-2-(2-aminopropan-2-yl)-6-methylpyrimidine . nih.govsigmaaldrich.com Modern, more environmentally friendly methods for this chlorination aim to reduce the excess of POCl₃ used. nih.gov

Finally, the amination of this chloro-intermediate, as described in section 2.2.2, affords the target molecule, This compound .

| Precursor/Intermediate | Synthetic Method | Reagents | Reference |

| 2-Aminoisobutyroguanidine | Guanidinylation of 2-amino-2-methylpropane | S-methylisothiourea or Cyanamide | General Guanidine Synthesis |

| 2-(2-Aminopropan-2-yl)-6-methylpyrimidin-4-ol | Cyclocondensation | 2-Aminoisobutyroguanidine, Ethyl acetoacetate | researchgate.net |

| 4-Chloro-2-(2-aminopropan-2-yl)-6-methylpyrimidine | Chlorination | 2-(2-Aminopropan-2-yl)-6-methylpyrimidin-4-ol, POCl₃ | nih.govsigmaaldrich.com |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

In the synthesis of 2,4-disubstituted pyrimidines, regioselectivity is a critical consideration, particularly when the two substituents are introduced sequentially. For instance, in the reaction of 2,4-dichloropyrimidine (B19661) with different nucleophiles, the position of the initial substitution is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, harder nucleophiles tend to react at the C4 position, while softer nucleophiles may show a preference for the C2 position. The control of regioselectivity can be achieved by carefully selecting the solvent, temperature, and the nucleophile itself. For the synthesis of this compound via a sequential substitution on a 2,4-dihalopyrimidine, the introduction of the amino group at C4 would typically be performed first using ammonia, followed by the substitution at C2 with the 2-aminopropan-2-yl moiety.

Stereoselectivity:

The target molecule, this compound, does not possess a chiral center, and therefore, stereoselectivity is not a factor in its synthesis. However, it is worth noting that the synthesis of chiral pyrimidine derivatives is an active area of research, particularly for applications in medicinal chemistry. In cases where a stereocenter is present in one of the substituents, asymmetric synthesis strategies would be employed. These can include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction. For example, rhodium-catalyzed asymmetric allylation of pyrimidines has been used to produce chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov Similarly, highly enantioselective cyclopropanation reactions have been developed to synthesize pyrimidine-substituted cyclopropanes. rsc.org An efficient method for creating enantioenriched pyrimidines with a stereogenic center at the C-2 position has been described using readily available Boc-protected amino acids and β-enaminones. researchgate.net

Green Chemistry Principles in Synthetic Methodologies for Pyrimidine Derivatives

The application of green chemistry principles to the synthesis of pyrimidine derivatives is of growing importance to minimize the environmental impact of chemical processes. Traditional methods for pyrimidine synthesis often involve the use of hazardous solvents, toxic reagents, and high energy consumption. Green chemistry approaches aim to address these issues by focusing on several key areas:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol (B145695), or ionic liquids. In some cases, solvent-free reactions can be employed.

Catalysis: The use of catalysts, including biocatalysts, can enhance reaction efficiency, reduce energy requirements, and minimize waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Employing methods such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources.

For the synthesis of pyrimidine derivatives, several green methodologies have been reported. These include multicomponent reactions in aqueous media, microwave-assisted synthesis, and the use of solid-supported catalysts that can be easily recovered and reused. For example, a variety of 2,4,6-trisubstituted pyrimidines have been synthesized in good yields through a copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which features synthetic simplicity and good functional group tolerance. organic-chemistry.org Another approach involves a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.com

The following table summarizes some green chemistry approaches applicable to pyrimidine synthesis:

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Alternative Solvents | Use of water, ethanol, or ionic liquids as reaction media. |

| Catalysis | Employment of reusable solid acid catalysts, or metal catalysts for cross-coupling reactions. |

| Energy Efficiency | Microwave-assisted and ultrasound-promoted reactions to reduce reaction times and energy input. |

| Atom Economy | One-pot, multicomponent reactions that combine several steps and minimize waste. |

By incorporating these green chemistry principles, the synthesis of this compound and other pyrimidine derivatives can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Aminopyrimidine Formation

The formation of the 2,4-diaminopyrimidine (B92962) core, central to the structure of 2-(2-aminopropan-2-yl)pyrimidin-4-amine, typically involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). A plausible precursor for the 2-(2-aminopropan-2-yl) group would be a β-ketoester or β-diketone bearing a gem-dimethyl group adjacent to a carbonyl, such as 3,3-dimethylacetoacetic ester or 4,4-dimethyl-2,4-pentanedione.

The generally accepted mechanism for this acid-catalyzed condensation, often referred to as the Pinner pyrimidine (B1678525) synthesis, proceeds through several key steps:

Enolization/Enolate Formation: The β-dicarbonyl compound undergoes tautomerization to its enol form or, under basic conditions, forms an enolate. This increases the nucleophilicity of the α-carbon.

Initial Nucleophilic Attack: One of the amino groups of guanidine acts as a nucleophile and attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Formation of a Hemiaminal Intermediate: The initial attack leads to the formation of a tetrahedral hemiaminal intermediate.

Dehydration: The hemiaminal intermediate readily dehydrates to form a more stable enamine or a conjugated imine.

Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a six-membered dihydropyrimidine (B8664642) ring.

Final Dehydration and Aromatization: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic pyrimidine ring.

Under basic conditions, the mechanism is similar, but proceeds through the enolate of the β-dicarbonyl compound and does not involve protonation of the carbonyl groups. The nucleophilicity of guanidine is also higher in its free base form.

Table 1: Key Intermediates in the Pinner-type Synthesis of 2,4-Diaminopyrimidines

| Intermediate | Description | Role in the Mechanism |

| Enol/Enolate | Tautomer of the β-dicarbonyl compound. | The primary nucleophile in the initial C-N bond formation. |

| Hemiaminal | Tetrahedral intermediate formed from the attack of guanidine on a carbonyl group. | A transient species leading to the formation of a C=N bond. |

| Enamine/Imin | Intermediate formed after the first dehydration step. | Sets up the molecule for intramolecular cyclization. |

| Dihydropyrimidine | Six-membered cyclic intermediate formed after intramolecular cyclization. | The immediate precursor to the final aromatic pyrimidine ring. |

Investigation of Rate-Determining Steps in Synthetic Routes

For acid-catalyzed reactions, the initial nucleophilic attack of the weakly basic guanidine on the protonated carbonyl group or the subsequent dehydration to form the enamine can be the slow step. If the initial attack is rate-limiting, the reaction rate will be dependent on the concentrations of both the β-dicarbonyl compound and guanidine, as well as the acid catalyst.

In contrast, if the dehydration step is rate-determining, the reaction will exhibit a complex pH-rate profile. At very low pH, the concentration of the free amino group of guanidine is reduced due to protonation, slowing down the initial attack. At higher pH, the concentration of the protonated carbonyl is lower, also slowing the reaction. Therefore, an optimal pH is often observed for these condensations.

Under basic conditions, the formation of the enolate from the β-dicarbonyl compound can be the rate-determining step. However, once the enolate is formed, its reaction with guanidine is typically fast. The subsequent intramolecular cyclization and dehydration steps are also generally rapid under these conditions. For the synthesis of steroidal pyrimidines, changing to basic conditions with sodium tert-butoxide in butanol was found to be effective, suggesting that under these conditions, the reaction proceeds efficiently. nih.gov

Studies on analogous condensation reactions, such as the Claisen-Schmidt condensation, have shown that the initial nucleophilic addition is often the rate-determining step, with the reaction rate being sensitive to the electrophilicity of the carbonyl component. ed.gov

Role of Catalysis in Pyrimidine Functionalization

Catalysis is crucial for the efficient synthesis of pyrimidines. Both acid and base catalysis play significant roles in the condensation reaction between β-dicarbonyl compounds and guanidine.

Acid Catalysis:

Activation of the Carbonyl Group: Protic acids protonate the carbonyl oxygen of the β-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic guanidine.

Facilitation of Dehydration: Acids also catalyze the dehydration steps by protonating the hydroxyl groups of the hemiaminal and the cyclic intermediate, making them better leaving groups (water).

Common Acid Catalysts: Common acid catalysts include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.

Base Catalysis:

Generation of the Nucleophile: Bases, such as sodium ethoxide or potassium hydroxide, deprotonate the β-dicarbonyl compound to form a more nucleophilic enolate.

Enhancement of Guanidine Nucleophilicity: In the presence of a base, guanidine exists as a free base, which is a stronger nucleophile than its protonated form.

Promotion of Cyclization and Dehydration: Basic conditions can also facilitate the intramolecular cyclization and subsequent elimination of water.

Metal Catalysis: While less common for the direct synthesis from guanidine and β-dicarbonyls, metal catalysts, such as copper and palladium, are employed in other pyrimidine syntheses. For instance, copper powder has been used to catalyze the coupling and cyclization of β-bromo α,β-unsaturated carboxylic acids with amidines. mdpi.com Such catalysts could potentially be adapted for related syntheses.

Table 2: Comparison of Catalytic Conditions in Pyrimidine Synthesis

| Catalyst Type | Role | Example |

| Acid (e.g., HCl) | Activates carbonyl, facilitates dehydration. | Pinner pyrimidine synthesis. slideshare.net |

| Base (e.g., NaOEt) | Generates enolate, enhances nucleophilicity of guanidine. | Condensation of chalcones with guanidine. researchgate.net |

| Metal (e.g., Cu(0)) | Catalyzes coupling and cyclization in related syntheses. | Synthesis from β-bromo α,β-unsaturated compounds. mdpi.com |

Solvent Effects on Reaction Outcomes and Efficiencies

The choice of solvent can significantly impact the yield and rate of pyrimidine synthesis by influencing the solubility of reactants, the stability of intermediates, and the reaction mechanism itself.

Protic Solvents: Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. They are effective at solvating the starting materials and any ionic intermediates. Their ability to participate in hydrogen bonding can also facilitate proton transfer steps in the mechanism. For instance, the condensation of chalcones with guanidine is often carried out in ethanol or methanol. derpharmachemica.com

Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be employed. These solvents are particularly effective at solvating cations, which can be beneficial in reactions involving metal catalysts or ionic intermediates. A study on the synthesis of pyrrole–aminopyrimidine ensembles found that DMSO was a superior solvent compared to acetonitrile (B52724) and THF, leading to significantly higher yields. nih.gov

Solvent-Free Conditions: In some cases, solvent-free, or "grindstone chemistry," techniques have been shown to be highly efficient, offering advantages in terms of reduced waste, shorter reaction times, and higher yields. A comparative study on the synthesis of dihydropyrimidine derivatives demonstrated the superiority of this solvent-free approach over conventional solution-phase methods. semanticscholar.org

Mixed Solvent Systems: Mixed solvents can sometimes offer advantages by providing a balance of polarity and solvating properties. For example, a mixture of water and ethanol has been found to improve the synthesis of certain indole (B1671886) derivatives. mdpi.com

The effect of the solvent is often tied to the nature of the catalyst and the reactants. For instance, in base-catalyzed reactions, a solvent that can stabilize the enolate intermediate without overly solvating the guanidine nucleophile would be ideal. In acid-catalyzed reactions, a solvent that can support the protonation equilibria is preferred.

Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of 2-(2-Aminopropan-2-yl)pyrimidin-4-amine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and UV-Visible spectroscopy offers a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) ring would appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The protons of the amino groups (both on the pyrimidine ring and the propan-2-yl group) would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. The methyl protons of the 2-aminopropan-2-yl group would be expected to show a characteristic singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbon atoms of the pyrimidine ring would resonate at lower field strengths (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The quaternary carbon of the propan-2-yl group attached to two amino groups and the pyrimidine ring would have a unique chemical shift, while the methyl carbons would appear at a much higher field (lower ppm value).

| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |

| Chemical Shift (δ, ppm) | Assignment |

| Specific data not available | Aromatic protons (pyrimidine ring) |

| Specific data not available | Amino protons (-NH₂) |

| Specific data not available | Methyl protons (-CH₃) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and providing information about the molecule's conformational state.

FT-IR Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amino groups, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

| Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| Specific data not available | N-H stretching (Amino groups) |

| Specific data not available | C-H stretching (Methyl groups) |

| Specific data not available | C=N / C=C stretching (Pyrimidine ring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as ammonia (B1221849) (NH₃) or methyl groups (CH₃), providing further evidence for the proposed structure.

| Mass Spectrometry Data | |

| m/z Value | Assignment |

| Specific data not available | Molecular Ion (M⁺) |

| Specific data not available | Fragment Ions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrimidine ring in this compound constitutes a conjugated system. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. The position and intensity of these bands can be influenced by the solvent polarity.

| UV-Vis Spectroscopy Data | |

| λmax (nm) | Electronic Transition |

| Specific data not available | π → π* / n → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While specific single-crystal X-ray diffraction data for this compound is not publicly available, such an analysis would provide invaluable information. It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino groups, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

| Crystallographic Data | |

| Crystal System | Specific data not available |

| Space Group | Specific data not available |

| Unit Cell Dimensions | Specific data not available |

| Key Bond Lengths (Å) | Specific data not available |

| Key Bond Angles (°) | Specific data not available |

Analysis of Crystal Packing and Unit Cell Parameters

A comprehensive search for crystallographic data of this compound did not yield any specific studies detailing its crystal structure. Consequently, information regarding its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the arrangement of molecules within the crystal lattice is not publicly available.

Typically, such an analysis would involve single-crystal X-ray diffraction studies. These studies provide precise measurements of the atomic positions within the unit cell, allowing for a detailed understanding of intermolecular interactions such as hydrogen bonding, π-stacking, and van der Waals forces that govern the crystal packing. This information is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and melting point.

Without experimental crystallographic data, a detailed discussion of the crystal packing and unit cell parameters for this compound cannot be provided at this time.

Chiroptical Studies

The molecular structure of this compound does not possess a chiral center; the propan-2-yl group attached to the pyrimidine ring is achiral. Therefore, the compound is not expected to exist in different enantiomeric or diastereomeric forms.

Chiroptical studies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are techniques used to investigate the interaction of chiral molecules with polarized light. These studies are fundamental for determining the absolute configuration of chiral compounds and for studying conformational changes in chiral molecules.

Given that this compound is an achiral molecule, chiroptical studies are not applicable. The compound would not exhibit optical activity, and therefore, there are no chiroptical studies to report.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of chemical compounds. For molecules like 2-(2-Aminopropan-2-yl)pyrimidin-4-amine, these methods can elucidate geometry, electronic behavior, and vibrational characteristics.

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is key to understanding the solid-state structure and properties of a compound. These non-covalent interactions, particularly hydrogen bonding, dictate how molecules arrange themselves in a crystal lattice.

π-Stacking Interactions

π-stacking is a noncovalent interaction that is significant in the self-assembly of aromatic molecules and plays a crucial role in the structure of DNA and proteins. nih.govnih.gov In molecules like this compound, the pyrimidine (B1678525) ring's π-electron system allows it to engage in these interactions. The nature of π-π interactions can be complex, involving a balance between attractive (dispersion, electrostatic) and repulsive forces. researchgate.net

Computational analyses of pyrimidine and purine (B94841) systems have shown that self-stacking tendencies decrease in the order of adenine (B156593) > guanine (B1146940) > hypoxanthine (B114508) > cytosine ~ uracil (B121893). nih.gov The stacking geometry can vary, with common arrangements being sandwich (cofacial) and T-shaped (edge-to-face). researchgate.netacs.org For pyrimidine derivatives, slipped-stack or parallel-displaced arrangements are often favored to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can quantify the energy of these interactions. rsc.org The interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov For a dimer of this compound, the interaction would be heavily influenced by the electron-donating amino groups, which modify the quadrupole moment of the pyrimidine ring.

Table 1: Theoretical Interaction Energies for a Parallel-Displaced Dimer of a Model Aminopyrimidine System

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatic (Eele) | -3.5 | Contribution from the interaction of permanent multipoles. |

| Polarization (Epol) | -1.2 | Energy lowering due to mutual polarization of the monomers. |

| Dispersion (Edis) | -8.0 | Attractive energy from correlated electron fluctuations (van der Waals). |

| Exchange-Repulsion (Erep) | +6.5 | Pauli repulsion at short intermolecular distances. |

| Total Interaction Energy (Etot) | -6.2 | Sum of all energy components, indicating a stable dimer. |

Note: Data are hypothetical, based on typical values for similar aromatic systems as specific data for this compound is not available.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This method partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, defining a unique surface for each molecule. uc.pt

The Hirshfeld surface can be mapped with properties like d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.govuc.pt Two-dimensional fingerprint plots derived from the surface provide a quantitative summary of different types of intermolecular contacts. iucr.org

For a molecule like this compound, with its multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens), Hirshfeld analysis would be expected to reveal a complex network of interactions. Studies on similar aminopyrimidine derivatives show that H···H, N···H/H···N, and C···H/H···C contacts are typically the most significant contributors to crystal packing. nih.govnih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Primary Interaction Type |

|---|---|---|

| H···H | ~40% | van der Waals forces |

| N···H / H···N | ~30% | Hydrogen Bonding |

| C···H / H···C | ~20% | Weak Hydrogen Bonding / van der Waals |

| C···C | ~5% | π-stacking |

| Other (C···N, N···N) | ~5% | van der Waals / Electrostatic |

Note: These percentages are estimations based on published analyses of structurally related aminopyrimidine compounds, such as 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile and 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is governed by the molecule's potential energy surface (PES), a mathematical function that relates the energy of a molecule to its geometry. arxiv.org

For this compound, the key sources of conformational flexibility are the rotation around the C-C bond connecting the propan-2-yl group to the pyrimidine ring and the C-N bonds of the amino groups. The bulky 2-aminopropan-2-yl group can sterically hinder rotation, leading to distinct energy minima on the PES corresponding to stable conformers.

Computational methods can be used to scan the PES by systematically changing dihedral angles and calculating the energy at each point. This allows for the identification of low-energy conformers and the energy barriers between them. Such studies are vital for understanding how the molecule might interact with biological targets, as the bioactive conformation is often a low-energy state.

Tautomerism and Isomerism Studies (e.g., Pyrimidine Ring Tautomerism)

Tautomerism is a critical phenomenon in heterocyclic chemistry, particularly for purines and pyrimidines, where prototropic tautomers (isomers differing in the position of a proton) can coexist in equilibrium. ias.ac.inmdpi.com The relative stability of these tautomers can be significantly influenced by the molecular environment. mdpi.com

The 4-amino group on the pyrimidine ring of this compound can potentially exist in an imino tautomeric form. Computational studies on related aminopyrimidines and aminopurines have been used to evaluate the relative energies of amino versus imino forms. rsc.org Generally, the amino tautomer is significantly more stable in aqueous solutions. researchgate.net For instance, in isocytosine, the 2-amino form is favored over the 2-imino form by about 5.6 kcal/mol in water. researchgate.net

Computational studies can predict the tautomeric equilibrium by calculating the Gibbs free energy of each form in different environments (gas phase or solution). nih.govresearchgate.net These calculations consider factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization to determine tautomeric preference. nih.govresearchgate.net For this compound, the canonical 4-amino form is expected to be the predominant tautomer under physiological conditions.

Table 3: Possible Tautomers of the Aminopyrimidine Core

| Tautomer Name | Structure Description | Predicted Relative Stability |

|---|---|---|

| Amino Form | Exocyclic amino group at C4. | Most Stable |

| Imino Form | Exocyclic imino group at C4 with proton on a ring nitrogen (N1 or N3). | Less Stable |

Cheminformatics and Molecular Design Principles

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govmdpi.com Molecular design principles for pyrimidine derivatives often involve modifying substituents at the 2, 4, and 6 positions to modulate biological activity and pharmacokinetic properties. nih.govmdpi.com

For this compound, key structural features for molecular design include:

The Diaminopyrimidine Core: The 2,4-diaminopyrimidine (B92962) motif is a well-known pharmacophore that can act as a hydrogen-bonding donor and acceptor, mimicking interactions of natural nucleobases.

The 2-position Substituent: The 2-(2-aminopropan-2-yl) group provides a bulky, flexible, and basic side chain. Its size and conformation can influence binding selectivity to a target protein.

Lipophilicity and Solubility: The combination of the aromatic ring and the aminoalkyl side chain creates a balance of hydrophobic and hydrophilic regions, which is critical for properties like cell permeability and solubility.

Computational tools in cheminformatics, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight) with biological activity. bohrium.com This allows for the rational design of new derivatives with improved potency or selectivity. nih.gov

Table 4: Key Molecular Descriptors and Design Principles

| Descriptor/Principle | Relevance to Molecular Design |

|---|---|

| Hydrogen Bond Donors/Acceptors | Crucial for target recognition and binding affinity. The two amino groups and two ring nitrogens are key interaction points. |

| Molecular Flexibility | The rotatable bond of the side chain allows the molecule to adopt different conformations to fit into a binding pocket. |

| Scaffold Hopping | The aminopyrimidine core can be used as a starting point, and substituents can be altered based on known inhibitors of a target. nih.gov |

| Privileged Scaffold | The pyrimidine ring is a common feature in many approved drugs, suggesting good drug-like properties. nih.gov |

Chemical Reactivity and Derivatization

Functional Group Transformations of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, which significantly influences its reactivity. This electron deficiency generally makes electrophilic aromatic substitution challenging, while favoring nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group.

Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine core of 2-(2-aminopropan-2-yl)pyrimidin-4-amine can undergo nucleophilic aromatic substitution, especially if further substituted with leaving groups such as halogens. For instance, the chlorine atoms on 2-amino-4,6-dichloropyrimidine are readily displaced by various amines in the presence of a base like triethylamine. acs.orgmdpi.comnih.gov While the target compound lacks such leaving groups, derivatization to introduce them (e.g., through chlorination) would open up pathways for introducing a wide range of nucleophiles. The rate and regioselectivity of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution : Electrophilic attack on the pyrimidine ring is generally disfavored due to its π-deficient nature. Reactions such as nitration and halogenation typically require harsh conditions and often result in low yields. However, the presence of the amino group at the 4-position can activate the ring towards electrophilic attack to some extent, directing substitution to the 5-position. Even so, the reactivity is significantly lower than that of benzene or more electron-rich heterocycles.

Amination and Amidation Reactions of the Side Chain

The primary aliphatic amine of the 2-(2-aminopropan-2-yl) side chain exhibits typical nucleophilic character and can readily participate in amination and amidation reactions.

Amination : The side-chain amino group can be alkylated through reactions with alkyl halides. This reaction proceeds via a standard SN2 mechanism. Furthermore, modern cross-coupling methodologies, such as nickel-catalyzed amination, can be employed to form C-N bonds between the side-chain amine and aryl or heteroaryl halides. acs.org These reactions often utilize a nickel(0) complex with a suitable ligand, such as BINAP, and a base. acs.org

Amidation : The side-chain primary amine can be acylated to form amides. This is typically achieved by reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and can be used to introduce a wide variety of functional groups onto the side chain. organic-chemistry.orgnih.gov For instance, reaction with an acyl chloride would proceed readily to yield the corresponding N-acylated derivative.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Amination | Alkyl Halide | Secondary or Tertiary Amine |

| Amidation | Acyl Chloride | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

Cyclization Reactions Involving the Side Chain

Acid-Base Properties and Protonation States of the Compound

The basicity of this compound is influenced by the presence of multiple nitrogen atoms. The nitrogen atoms of the pyrimidine ring are generally less basic due to the delocalization of their lone pairs within the aromatic system. pnas.org The exocyclic amino group at the 4-position is more basic than the ring nitrogens, but its basicity is reduced by the electron-withdrawing nature of the pyrimidine ring. The primary aliphatic amine on the side chain is expected to be the most basic nitrogen in the molecule, as its lone pair is localized and not involved in aromaticity.

The pKa of 2-aminopyrimidine is approximately 3.54. mdpi.com The protonation state of the molecule will therefore depend on the pH of the solution. In strongly acidic conditions, it is likely that both the side-chain amine and one of the ring nitrogens will be protonated. The specific site of protonation on the pyrimidine ring can vary, with calculations suggesting that for 2-aminopyrimidine, protonation can occur at N-1 and/or N-3. acs.org The protonation state can significantly impact the compound's reactivity and biological activity. vu.nlacs.org

| Nitrogen Atom | Expected Basicity | Reason |

|---|---|---|

| Pyrimidine Ring Nitrogens | Low | Lone pair delocalized in the aromatic system |

| 4-Amino Group | Moderate | Lone pair partially delocalized into the electron-withdrawing ring |

| Side-Chain Amino Group | High | Localized lone pair on an aliphatic carbon |

Role as a Building Block in the Synthesis of Complex Chemical Entities

Aminopyrimidines are valuable building blocks in medicinal chemistry and materials science. mdpi.com The multiple functional groups of this compound make it a versatile precursor for the synthesis of more complex molecules.

The amino groups can serve as handles for the attachment of various substituents, allowing for the construction of compound libraries for drug discovery. For example, the side-chain amine can be used as a point of attachment for peptides or other biomolecules. The pyrimidine ring itself can be a scaffold for the synthesis of fused heterocyclic systems, such as purines or pteridines, which are of significant biological importance. The 4-amino group can also be a site for further functionalization, potentially leading to the synthesis of kinase inhibitors or other targeted therapeutics. The ability to selectively modify different parts of the molecule allows for fine-tuning of its physicochemical and biological properties.

Advanced Methodologies and Future Research Directions

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of complex molecules like 2-(2-Aminopropan-2-yl)pyrimidin-4-amine is transitioning from traditional batch processing to more efficient continuous flow chemistry. This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. youtube.com

Flow chemistry offers several advantages for pyrimidine (B1678525) synthesis, including enhanced safety by minimizing the volume of hazardous intermediates, improved reaction yields and selectivity, and the potential for automation and high-throughput screening. youtube.commdpi.com For the synthesis of this compound, a multi-step process could be designed in a continuous flow setup. This would involve the reaction of a guanidine-containing precursor with a suitable diketone or related intermediate within a heated microreactor. The benefits include rapid optimization of reaction conditions and safer handling of reagents. rsc.org

Recent developments have demonstrated the power of continuous flow for producing active pharmaceutical ingredients (APIs), highlighting its potential for manufacturing complex heterocyclic compounds. mdpi.com Future research will likely focus on developing integrated, multi-step continuous processes for the on-demand synthesis of this compound and its analogs, potentially coupling synthesis with in-line purification and analysis.

| Parameter | Batch Synthesis | Flow Chemistry | Relevance to this compound Synthesis |

| Safety | Higher risk with large volumes of reagents. | Inherently safer due to small reaction volumes. rsc.org | Safer handling of amine and guanidine (B92328) precursors. |

| Scalability | Often requires re-optimization for scale-up. | More straightforward to scale by running the system for longer. | Facilitates production from milligram to kilogram scale. |

| Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. mdpi.com | Improved yield and purity of the final compound. |

| Reaction Time | Can be lengthy, often hours to days. | Significantly reduced, from minutes to hours. rsc.orgrsc.org | Rapid synthesis and screening of derivatives. |

Machine Learning and AI in Pyrimidine Chemical Space Exploration

Machine learning (ML) and artificial intelligence (AI) are transforming the exploration of chemical space, which is the vast collection of all possible molecules. researchgate.net For pyrimidine derivatives, these technologies can predict the properties of novel compounds, suggest new synthetic routes, and identify molecules with desired characteristics. nih.gov Deep neural networks and other ML models can be trained on large datasets of known pyrimidine compounds to learn the relationships between their structure and properties. nih.gov

In the context of this compound, AI could be used to:

Generate Novel Analogs: Generative models can propose new pyrimidine structures with potentially improved properties by exploring the latent chemical space around the parent molecule. nih.gov

Predict Bioactivity: AI models can predict the biological activity of new derivatives against various targets, accelerating the drug discovery process. nih.gov

Optimize Properties: By understanding structure-property relationships, ML can guide the modification of the 2-(2-aminopropan-2-yl) or amine groups to fine-tune the molecule's characteristics.

Active deep learning is an emerging strategy where the model iteratively suggests which molecules to synthesize and test next, making the discovery process more efficient, especially in low-data scenarios. chemrxiv.orggithub.com This approach could significantly accelerate the exploration of the chemical space surrounding this compound.

Advanced Spectroscopic Techniques (e.g., Solid-State NMR, 2D-NMR)

The precise characterization of this compound is crucial for understanding its structure and function. While standard spectroscopic methods are informative, advanced techniques provide deeper insights.

Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of molecules in their solid form. nih.govresearchgate.net Unlike liquid-state NMR, ssNMR can provide information about the packing of molecules in a crystal lattice and characterize different polymorphic forms. nyu.edu For this compound, ssNMR could be used to study its crystalline structure, which is critical for formulation and material properties.

Two-Dimensional NMR (2D-NMR): 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the molecule's spectrum. numberanalytics.com This is particularly useful for complex heterocyclic systems like pyrimidines. ipb.pt These methods reveal through-bond and through-space correlations between different atoms, providing a detailed map of the molecular structure and confirming the connectivity of the aminopropanyl group to the pyrimidine ring. ipb.pt

| Technique | Information Provided | Application to this compound |

| Solid-State NMR | Crystalline structure, polymorphism, molecular packing. nih.govnyu.edu | Characterization of solid forms, quality control. |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous signal assignment. numberanalytics.comipb.pt | Definitive structural elucidation and confirmation. |

| NOESY | Through-space proximity of atoms, conformational analysis. | Determination of the 3D structure and preferred conformation in solution. |

Development of Novel Computational Models for Predicting Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the behavior of molecules in chemical reactions. For pyrimidine chemistry, quantitative structure-activity relationship (QSAR) models and quantum chemical calculations are increasingly used. nih.gov

Density-functional theory (DFT) calculations can be employed to model the electronic structure of this compound, predicting sites of electrophilic and nucleophilic attack and thus guiding its further functionalization. nih.gov Such models can help in understanding the regioselectivity of reactions, for instance, whether a substitution reaction is more likely to occur on the pyrimidine ring or the amino groups.

Machine learning is also being integrated with quantum chemistry to create surrogate models that can predict reactivity and selectivity with high accuracy but at a fraction of the computational cost. digitellinc.com These models can be trained on large datasets of calculated reaction energies and barriers, enabling high-throughput screening of potential reactions for synthesizing or modifying this compound. digitellinc.com In silico selectivity modeling can also help in designing derivatives with specific interaction profiles for biological targets. nih.gov

Application of Reaction Informatics to Pyrimidine Synthesis

Reaction informatics involves the use of data-driven approaches to understand and optimize chemical reactions. This field combines experimental data with computational tools to create predictive models for reaction outcomes. For the synthesis of pyrimidines, reaction informatics can be used to:

Mine Reaction Databases: Systematically search literature and patent databases for known pyrimidine syntheses to identify the most efficient routes to this compound.

Predict Reaction Conditions: Develop models that predict the optimal solvent, catalyst, temperature, and stoichiometry for a given transformation, reducing the need for extensive experimental optimization.

Computer-Aided Synthesis Planning (CASP): Utilize software that suggests complete synthetic pathways to a target molecule based on known chemical reactions and starting material availability.

By applying these informatics tools, researchers can design more efficient, robust, and sustainable synthetic routes to this compound and its derivatives, accelerating the pace of chemical research and development.

Q & A

Q. What are the common synthetic routes for 2-(2-Aminopropan-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A widely used method involves reacting 4-chloropyrimidine with 1-aminopropane in the presence of a base (e.g., sodium hydride or potassium carbonate) in dimethylformamide (DMF) at 80–100°C . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.

- Temperature control : Elevated temperatures (90–100°C) improve reaction rates but require reflux conditions to avoid decomposition.

- Base strength : Stronger bases (e.g., NaH) favor faster substitution but may increase side reactions.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The pyrimidine ring protons resonate at δ 7.8–8.5 ppm, while the aminopropyl group shows signals at δ 1.2–1.5 ppm (CH₃) and δ 2.8–3.1 ppm (NH₂) .

- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 137.18 (C₇H₁₁N₃⁺), confirming the molecular formula .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine and pyrimidine groups .

Q. What in vitro biological screening protocols are recommended for assessing antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

- Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assay Conditions : Use consistent bacterial inoculum sizes (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .

- Structural Confirmation : Re-characterize batches of the compound to rule out impurities affecting activity .

- Comparative Analysis : Benchmark against structurally similar pyrimidine derivatives (e.g., 4,6-diphenylpyrimidin-2-amine) to identify substituent-dependent trends .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrimidine derivatives?

Methodological Answer:

- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to the pyrimidine ring and correlate changes with bioactivity .

- Computational Modeling : Use DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities .

- Crystallography : Solve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to identify critical interactions .

Q. How can fluorinated analogs of this compound be synthesized, and what advantages do they offer?

Methodological Answer: Fluorinated analogs are synthesized via:

- Direct Fluorination : Use Selectfluor® or DAST to introduce fluorine at the pyrimidine C-2 or C-4 positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids .

Advantages include enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .

- Plasma Stability Assays : Expose to human plasma and quantify remaining compound using LC-MS .

- Forced Degradation Studies : Apply heat (60°C), light (UV), or oxidative stress (H₂O₂) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.